molecular formula C9H10F3NO B3094819 3-methoxy-N-methyl-5-(trifluoromethyl)aniline CAS No. 1260854-98-5

3-methoxy-N-methyl-5-(trifluoromethyl)aniline

Cat. No.: B3094819
CAS No.: 1260854-98-5
M. Wt: 205.18 g/mol
InChI Key: FRHVQFZGEMKTMG-UHFFFAOYSA-N
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Description

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO. It is a derivative of aniline, featuring a methoxy group at the 3-position, a methyl group on the nitrogen atom, and a trifluoromethyl group at the 5-position.

Mechanism of Action

Target of Action

It has been used in the synthesis of spleen tyrosine kinase inhibitors , suggesting that it may interact with enzymes such as tyrosine kinases.

Mode of Action

Molecules with a -cf3 group have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Given its use in the synthesis of spleen tyrosine kinase inhibitors , it may impact pathways involving tyrosine kinases, which play crucial roles in cell signaling.

Result of Action

Given its use in the synthesis of spleen tyrosine kinase inhibitors , it may contribute to the inhibition of tyrosine kinases, potentially impacting cell signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.

    Reduction: The acyl group is then reduced to an alkane.

    Nitration: The aromatic ring is nitrated to introduce a nitro group.

    Methoxylation: The nitro group is replaced with a methoxy group.

    Methylation: The amine group is methylated to form the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of specialized catalysts and reagents to ensure high yield and purity of the final product. The specific details of these methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may yield an amine derivative .

Scientific Research Applications

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methoxy-N-methyl-5-(trifluoromethyl)aniline include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-methoxy-N-methyl-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHVQFZGEMKTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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